molecular formula C6H2ClF3IN B13003463 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B13003463
M. Wt: 307.44 g/mol
InChI Key: BNTZVNRXRKTCHY-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2ClF3IN. This compound is notable for its unique combination of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivativesSubsequent chlorination and iodination steps are performed under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various aryl-substituted pyridines .

Scientific Research Applications

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of target enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-3-iodo-pyridine
  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 3-Chloro-5-iodo-pyridine
  • 5-Bromo-2-chloro-3-iodo-pyridine

Uniqueness

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms along with a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are desirable traits in drug development .

Properties

Molecular Formula

C6H2ClF3IN

Molecular Weight

307.44 g/mol

IUPAC Name

5-chloro-2-iodo-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H

InChI Key

BNTZVNRXRKTCHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)I)Cl

Origin of Product

United States

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